molecular formula C5H7N3O2 B10909373 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide

1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10909373
M. Wt: 141.13 g/mol
InChI Key: PGPSVPPABYMMGT-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a carboxamide group (-CONH2) attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with formaldehyde and formic acid. The reaction typically proceeds under mild conditions, with the formation of the hydroxymethyl group facilitated by the formaldehyde, while the carboxamide group is introduced through the formic acid.

Another approach involves the use of 3-hydroxymethyl-1H-pyrazole as a starting material, which is then reacted with an appropriate amide-forming reagent, such as carbonyldiimidazole (CDI) or N,N’-carbonyldiimidazole, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 1-(Carboxy)-1H-pyrazole-3-carboxamide.

    Reduction: 1-(Hydroxymethyl)-1H-pyrazole-3-amine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. Specific pathways and targets may vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

1-(Hydroxymethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(Hydroxymethyl)-1H-pyrazole-5-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrazole ring.

    1-(Hydroxymethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1-(Hydroxymethyl)-1H-pyrazole-3-amine: Similar structure but with an amine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

1-(hydroxymethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C5H7N3O2/c6-5(10)4-1-2-8(3-9)7-4/h1-2,9H,3H2,(H2,6,10)

InChI Key

PGPSVPPABYMMGT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)N)CO

Origin of Product

United States

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